Enhanced Lipophilicity (XLogP3) Compared to the Direct Chloro Analog
The target bromo compound possesses a computed XLogP3 of 2.8 versus 2.7 for the otherwise identical 2-chloro-N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide (CID 9533898) [1][2]. Although numerically modest, in lead-optimization campaigns a ΔXLogP3 of 0.1–0.3 can translate to measurable differences in logD₇.₄ and passive membrane permeability.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 2-chloro-N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide: XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 = +0.1 (target is more lipophilic) |
| Conditions | In silico calculation by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity can improve logD and passive permeability, which is a key selection criterion when prioritizing compounds for cell-based assays.
- [1] PubChem. Compound Summary for CID 46736592. https://pubchem.ncbi.nlm.nih.gov/compound/1138445-75-6. View Source
- [2] PubChem. Compound Summary for CID 9533898. https://pubchem.ncbi.nlm.nih.gov/compound/9533898. View Source
